molecular formula C24H24N2O6S B2667635 8-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 866811-93-0

8-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2667635
CAS No.: 866811-93-0
M. Wt: 468.52
InChI Key: SNCYGPJNKPTTAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex heterocyclic architecture combining a dioxinoquinoline core, a benzenesulfonyl substituent, and a 1,4-dioxa-8-azaspiro[4.5]decane moiety. The benzenesulfonyl group may contribute to electronic effects (e.g., electron-withdrawing properties) and influence pharmacological activity, such as receptor affinity or metabolic stability.

Properties

IUPAC Name

8-(benzenesulfonyl)-9-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6S/c27-33(28,17-4-2-1-3-5-17)22-16-25-19-15-21-20(29-10-11-30-21)14-18(19)23(22)26-8-6-24(7-9-26)31-12-13-32-24/h1-5,14-16H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCYGPJNKPTTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=C(C=NC4=CC5=C(C=C43)OCCO5)S(=O)(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions.

    Introduction of the dioxino group: This involves the cyclization of dihydroxy compounds with appropriate aldehydes or ketones.

    Spirocyclization: The final step involves the formation of the spirocyclic structure, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfoxides or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is investigated for its interactions with various biological targets.

Medicine

The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its unique structure may offer advantages in terms of selectivity and potency.

Industry

In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 8-(Benzenesulfonyl)-dioxinoquinoline ~556.6 (estimated) Hypothesized applications: Sigma receptor modulation, antitumor activity (based on sulfonyl group precedent)
8-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane Indole-phenyl group 408.46 Antagonizes p97 ATPase; anticancer potential via proteostasis disruption
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane Fluorinated benzyl group 339.38 High σ1 receptor affinity (Ki = 5.4 nM); tumor imaging via PET
8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) Acetylphenyl group 303.36 Nonlinear optical properties; second-harmonic generation for laser applications
11,12-Dimethoxy-9-(4-phenylsulphonyl)-6,7,8,9-tetrahydro-5H-benzo[2,3]azepino[5,4-c]quinolin-5-one Benzazepinoquinolinone core 476.54 Antimalarial/antitumor activity (structural similarity to artemisinin derivatives)

Key Differences and Implications

Pharmacological Activity

  • Target Compound vs. σ1 Receptor Ligands (e.g., ): The benzenesulfonyl group in the target compound may enhance σ1 receptor binding compared to the fluorinated ethyl group in , as sulfonyl groups are known to stabilize ligand-receptor interactions via hydrogen bonding or dipole interactions. However, the higher molecular weight (~556 vs. 339 g/mol) could reduce blood-brain barrier permeability.

Biological Activity

The compound 8-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic molecule that belongs to the class of quinoline derivatives. This compound is characterized by its unique structural features, which include a quinoline core fused with a dioxin ring and a benzenesulfonyl group. These structural elements contribute to its potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N2O4SC_{23}H_{24}N_2O_4S with a molecular weight of approximately 424.52 g/mol. The structure features multiple functional groups that enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC23H24N2O4S
Molecular Weight424.52 g/mol
IUPAC NameThis compound
Key Functional GroupsQuinoline core, Dioxin ring, Benzenesulfonyl group

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of several quinoline-based compounds that showed promising activity against human cancer cells with IC50 values in the low micromolar range .

Antimicrobial Activity

The presence of the benzenesulfonyl group in the structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their ability to inhibit bacterial growth and have shown effectiveness against both Gram-positive and Gram-negative bacteria.

The mechanism by which these compounds exert their biological effects often involves interaction with specific biological targets such as enzymes or receptors. For example, some studies suggest that quinoline derivatives can act as inhibitors of key enzymes involved in cell proliferation and survival pathways .

Case Studies

  • Inhibition of α-Chymotrypsin :
    A series of benzenesulfonyl derivatives were synthesized and tested for their ability to inhibit α-chymotrypsin. The most active compounds showed IC50 values ranging from 5.42 ± 1.66 μM to 41.27 ± 1.33 μM, indicating strong inhibitory potential compared to standard inhibitors like chymostatin .
  • Antimicrobial Testing :
    In vitro studies conducted on similar quinoline derivatives revealed significant antimicrobial activity against various pathogens. The compounds were tested at different concentrations, demonstrating varying levels of effectiveness depending on the structural modifications made to the core structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.